1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3S/c1-14-10-15(2)12-17(11-14)25-22(28)27-9-8-26-7-3-4-20(26)21(27)18-6-5-16(23)13-19(18)24/h3-7,10-13,21H,8-9H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSRSJUBIQTIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as substituted hydrazines and α,β-unsaturated carbonyl compounds
Industrial Production Methods
For industrial-scale production, the synthesis process needs to be optimized for yield, purity, and cost-effectiveness. This often involves the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrrolo[1,2-a]pyrazine backbone but differ in substituents and functional groups:
Key Observations:
Carbothioamide vs. Carboxamide: The substitution of sulfur (carbothioamide) in the target compound versus oxygen (carboxamide) in analogs (e.g., ) alters hydrogen-bonding capacity and lipophilicity.
Aromatic Substituents :
- Chlorine atoms (2,4-dichlorophenyl) in the target compound enhance electron-withdrawing effects compared to methoxy (e.g., ) or fluorine (e.g., ) substituents. This may influence binding affinity in biological targets, such as enzyme active sites.
- 3,5-Dimethylphenyl introduces steric bulk and electron-donating effects, contrasting with smaller substituents like pyridinyl () or fluorophenyl ().
Heterocyclic Core Variations : The tetrahydroimidazo[1,2-a]pyridine derivative () replaces the pyrrolopyrazine core, introducing a six-membered ring with an additional nitrogen atom. This structural divergence likely affects conformational flexibility and binding kinetics.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Molecular Weight : The target compound (~467.4 g/mol) is heavier than carboxamide analogs (e.g., 353.4 g/mol for ), primarily due to chlorine substituents and the carbothioamide group.
- Melting Points: Analogs with nitro or cyano groups (e.g., , m.p. 243–245°C) exhibit higher melting points than fluorine- or methoxy-substituted derivatives, likely due to stronger intermolecular interactions .
- Solubility : Chlorine and methyl groups in the target compound may reduce aqueous solubility compared to polar substituents like methoxy () or pyridinyl ().
Biological Activity
The compound 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H19Cl2N3S
- Molecular Weight : 392.34 g/mol
Biological Activity Overview
- Antimicrobial Activity : Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains. The biological evaluation of related compounds suggests a moderate efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .
- Neuroprotective Effects : Research focusing on compounds with similar pyrazine structures has demonstrated neuroprotective effects. For instance, compounds that inhibit microglial activation and reduce pro-inflammatory cytokine production show promise in models of neuroinflammation and neurodegenerative diseases such as Parkinson's disease . This suggests that our compound may also possess neuroprotective properties through similar mechanisms.
- Anticancer Potential : Preliminary studies have explored the anticancer properties of related compounds. The inhibition of specific signaling pathways involved in cell proliferation and survival indicates potential applications in cancer therapeutics . However, specific studies on this compound are still needed to confirm these effects.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : Studies indicate that the compound may inhibit pathways involving NF-κB and MAPK signaling, which are crucial in the inflammatory response .
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties that could help mitigate oxidative stress in cells .
Case Study 1: Neuroprotective Effects
A study investigating a structurally similar compound demonstrated significant protection against LPS-induced neuroinflammation in vitro. The compound reduced nitric oxide production and inhibited the expression of iNOS and COX-2 in activated microglia cells. Furthermore, in vivo models showed improved behavioral outcomes following treatment with the compound .
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated a series of compounds related to our target structure for their antimicrobial activity. The results indicated moderate activity against various bacterial strains when tested using standard protocols, suggesting potential for further development in antimicrobial applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
